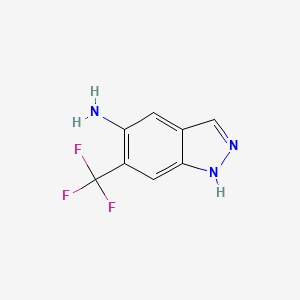

6-(trifluoromethyl)-1H-indazol-5-amine

Vue d'ensemble

Description

6-(Trifluoromethyl)-1H-indazol-5-amine, also known as TFMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic aromatic amine that contains a trifluoromethyl group at the 6-position of the indazole ring.

Applications De Recherche Scientifique

Combinatorial Synthesis and Heterocyclic Chemistry A study by Li et al. (2013) highlights the role of 1H-indazol-5-amine in combinatorial synthesis, producing fused tetracyclic heterocycles, including indazolo[5,4-b][1,6]naphthyridine derivatives, under catalyst-free conditions. These compounds are significant for their potential applications in medicinal chemistry and materials science due to their unique structural properties (Li et al., 2013).

Anticancer Research Ngo Xuan Hoang et al. (2022) discovered that 6-aminoindazole derivatives, including those similar to 6-(trifluoromethyl)-1H-indazol-5-amine, exhibit significant anticancer activity. They synthesized a series of these derivatives, which demonstrated potent antiproliferative effects in various human cancer cell lines, suggesting their potential as novel anticancer agents (Ngo Xuan Hoang et al., 2022).

Molecular Probes and Emissive Materials Cristina Núñez et al. (2012) synthesized a novel molecular emissive probe incorporating 1H-indazole derivatives, highlighting the versatile applications of indazole ring systems in designing organic molecular probes and luminescent materials. This research underscores the utility of indazole derivatives in the development of new materials for sensing and imaging applications (Cristina Núñez et al., 2012).

Supramolecular Chemistry The work by Teichert et al. (2007) on the structure of fluorinated indazoles, including 3-trifluoromethyl-1H-indazole, demonstrates the effect of fluorination on the supramolecular structure of NH-indazoles. Their findings on the crystallization behavior and molecular interactions of these compounds contribute to our understanding of how structural modifications influence material properties (Teichert et al., 2007).

Propriétés

IUPAC Name |

6-(trifluoromethyl)-1H-indazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)5-2-7-4(1-6(5)12)3-13-14-7/h1-3H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRNJCQQTAOQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

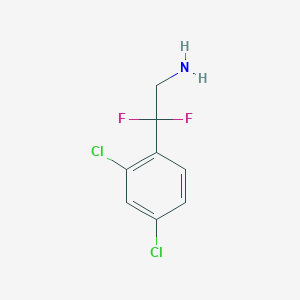

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B6590254.png)